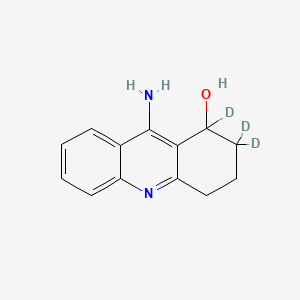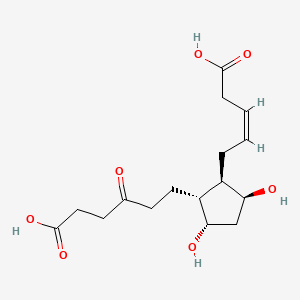
Velnacrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Velnacrine-d3 is a deuterated derivative of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s Disease. The incorporation of deuterium atoms enhances its metabolic stability and reduces toxicity compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol typically involves the deuteration of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a deuterium source, a suitable catalyst (such as palladium on carbon), and an appropriate solvent like methanol or DMSO. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and minimizing by-products.
化学反応の分析
Types of Reactions
Velnacrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of fully reduced acridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Velnacrine-d3 has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating Alzheimer’s Disease due to its low toxicity and enhanced stability.
Industry: Utilized in the development of diagnostic tools and imaging agents.
作用機序
The compound exerts its effects primarily through its interaction with cholinesterase enzymes. By inhibiting these enzymes, it increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s Disease. The deuterium atoms enhance the compound’s metabolic stability, reducing its breakdown and prolonging its therapeutic effects.
類似化合物との比較
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridin-1-ol: Non-deuterated counterpart with higher toxicity.
Tacrine: Another cholinesterase inhibitor but with significant liver toxicity.
Donepezil: A widely used Alzheimer’s drug with a different mechanism of action.
Uniqueness
Velnacrine-d3 stands out due to its enhanced metabolic stability and reduced toxicity, making it a promising candidate for therapeutic applications.
特性
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-XGWWUZNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)



